REACTION_CXSMILES
|
[Na].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].Cl[CH2:12][CH:13]=[C:14]([Cl:16])[CH3:15]>C(O)C>[C:2]([CH:3]([CH2:12][CH:13]=[C:14]([Cl:16])[CH3:15])[C:4](=[O:5])[CH3:6])([O:8][CH2:9][CH3:10])=[O:7] |^1:0|
|
Name
|
|
Quantity
|
325 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
enolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3-dichlorobut-2-ene
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
ClCC=C(C)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer, and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
with gentle heating towards the end of the addition
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
were maintained for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
the condenser converted for distillation, and ethanol
|
Type
|
CUSTOM
|
Details
|
removed as 500 ml distillate
|
Type
|
TEMPERATURE
|
Details
|
The residual product was cooled
|
Type
|
ADDITION
|
Details
|
water and 1.2 N hydrochloric acid were added
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with ether
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
FILTRATION
|
Details
|
filtered through sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 485 g dark yellow oil (96%, based on dichlorobutene)
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)C(C(C)=O)CC=C(C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |